2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one

Catalog No.
S13422152
CAS No.
106690-54-4
M.F
C11H9ClN2O
M. Wt
220.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one

CAS Number

106690-54-4

Product Name

2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-pyrimidin-6-one

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

InChI

InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)7-10-13-6-5-11(15)14-10/h1-6H,7H2,(H,13,14,15)

InChI Key

CGYOIFUDIYJZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CC(=O)N2)Cl

2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one is a heterocyclic compound characterized by a pyrimidine ring substituted with a 4-chlorobenzyl group at the 2-position. The compound features a carbonyl group at the 4-position of the pyrimidine, contributing to its chemical reactivity and potential biological activity. The presence of the chlorophenyl group enhances its electron-withdrawing characteristics, which can influence both its chemical behavior and interactions with biological targets.

  • Oxidation: This compound can be oxidized to form N-oxides, which can be useful in further synthetic applications.
  • Reduction: Reduction reactions can yield dihydropyrimidine derivatives, which may have different biological activities.
  • Substitution: The compound can participate in substitution reactions, allowing for the introduction of various functional groups such as halogens or nitro groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically utilized.
  • Substitution: Halogenation and nitration can be achieved using reagents such as bromine and nitric acid.

Research indicates that 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been investigated for various pharmacological properties, including:

  • Antimicrobial Activity: The compound has shown potential against a range of microbial pathogens.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition, particularly targeting dihydrofolate reductase.

The synthesis of 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one typically involves several steps:

  • Condensation Reaction: A common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, leading to the formation of an intermediate.
  • Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring, often facilitated by heating in an appropriate solvent like ethanol.

Industrial methods may employ continuous flow reactors to enhance yield and purity, optimizing reaction conditions for large-scale production.

2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one finds applications across various fields:

  • Pharmaceuticals: It serves as a lead compound in drug discovery efforts targeting specific diseases, particularly cancers and infectious diseases.
  • Materials Science: The compound can be utilized in developing materials with specialized electronic or optical properties due to its heterocyclic structure.

Studies on the interaction mechanisms of 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one reveal that it may bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit dihydrofolate reductase by occupying its active site, thereby disrupting metabolic pathways essential for cell growth.

Several compounds share structural similarities with 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(3-Chlorophenyl)-6-methylpyrimidin-4(3H)-onePyrimidine ring with a methyl group at position 6Different substitution pattern influences reactivity
2-(4-Chlorophenyl)-6-methylpyrimidin-4(3H)-oneSimilar structure but with chlorine at position 4Variation in chlorine position affects biological activity
2-(3-Chlorophenyl)-5-methylpyrimidineMethyl group at position 5 instead of position 6Alters electronic properties and potential interactions

Uniqueness

The uniqueness of 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one lies in its specific substitution pattern which significantly impacts its chemical reactivity and biological interactions. The combination of a chlorophenyl group and a carbonyl moiety at strategic positions provides distinct electronic properties that differentiate it from similar compounds.

This comprehensive overview highlights the significance of 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one within both synthetic chemistry and biological research contexts.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.0403406 g/mol

Monoisotopic Mass

220.0403406 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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